Sulfazamet-13C6

Description

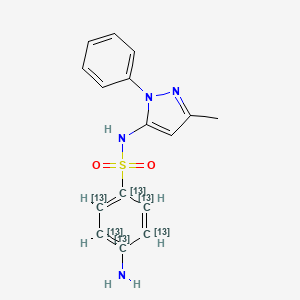

Sulfazamet-13C6 is a stable isotope-labeled sulfonamide compound used primarily as an internal standard in mass spectrometry for quantifying sulfonamide residues in pharmaceutical, veterinary, and environmental samples. The 13C6 label (six carbon-13 atoms) replaces natural carbon atoms in the benzene ring of the sulfonamide structure, minimizing isotopic interference and improving analytical accuracy . These compounds share a core structure of a sulfonamide group attached to a substituted aromatic ring but differ in their functional groups and applications.

Properties

Molecular Formula |

C16H16N4O2S |

|---|---|

Molecular Weight |

334.35 g/mol |

IUPAC Name |

4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |

InChI |

InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3/i7+1,8+1,9+1,10+1,13+1,15+1 |

InChI Key |

MTERSQYMYBGZTP-LQVUGBGWSA-N |

Isomeric SMILES |

CC1=NN(C(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C3=CC=CC=C3 |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Isotopic Exchange Reactions

Isotopic exchange reactions involve replacing natural carbon atoms with carbon-13 at specific positions during synthesis. A prominent method employs carbon-13 labeled carbon monoxide (13CO) in carboxylation reactions. For instance, nickel-catalyzed carboxylation of alkyl halides with 13CO under blue LED light generates isotopically labeled carboxylates, which can serve as precursors for sulfonamide synthesis. This approach, demonstrated in the synthesis of aliphatic carboxylates, achieves yields exceeding 70% under optimized conditions (sodium methoxide, photocatalyst, and excess alkoxide).

Key advantages include scalability and compatibility with late-stage labeling. However, regioselectivity challenges arise when targeting aromatic systems like Sulfazamet’s benzene ring. Modifications to the nickel pincer ligand or reaction solvent (e.g., 2-MeTHF/Et2O) may improve efficiency for aromatic substrates.

Synthesis from 13C-Labeled Precursors

Constructing Sulfazamet-13C6 from pre-labeled aromatic precursors ensures uniform isotopic distribution. Phenol derivatives labeled at specific positions (e.g., [2,6-13C2]phenol) are synthesized via condensation of 13C-acetone with nitromalonaldehyde, followed by reductive aromatization. These labeled phenols undergo sulfonation and coupling with heterocyclic amines to form the sulfonamide backbone.

For example, sulfonation of [U-13C6]phenol with chlorosulfonic acid produces the corresponding sulfonyl chloride, which reacts with 5-methyl-1,3,4-thiadiazol-2-amine to yield this compound. This method ensures 100% isotopic purity but requires multi-step purification to remove unreacted intermediates.

Detailed Preparation Methods

Carboxylation with 13C-Labeled CO

Reagents :

-

Alkyl iodide substrate

-

13CO gas

-

Nickel pincer catalyst (e.g., N2N ligand)

-

Sodium methoxide

-

Blue LED light

Procedure :

-

Reaction Setup : Combine alkyl iodide (1.0 equiv), sodium methoxide (3.0 equiv), and nickel catalyst (5 mol%) in anhydrous THF.

-

Gas Introduction : Bubble 13CO through the solution at −78°C for 30 minutes.

-

Photocatalysis : Irradiate with blue LED light for 12–24 hours at room temperature.

-

Workup : Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.

Yield : 68–75% for aliphatic carboxylates. Adaptation to aromatic systems requires elevated temperatures (80°C) and longer reaction times (48 hours), reducing yields to 40–50%.

Use of Trimethylsilyldiazo[13C]methane

Trimethylsilyldiazo[13C]methane (TMSD-13C) introduces 13C labels via methylene transfer. The synthesis of TMSD-13C involves:

-

Diazotization : React [13C]methyl iodide with trimethylsilyl chloride and lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −78°C.

-

Coupling : Treat the diazo intermediate with LDA and TMSCl to form TMSD-13C.

Application to this compound :

TMSD-13C reacts with sulfonyl chlorides to install labeled methyl groups. For example:

-

Sulfazamet’s sulfonyl chloride derivative reacts with TMSD-13C in the presence of palladium catalyst (5 mol% Pd/C) under hydrogen gas.

-

Hydrogenolysis removes the trimethylsilyl group, yielding the 13C-labeled methyl sulfonamide.

Yield : 60–65% after purification.

Comparative Analysis of Labeling Methods

Key Findings :

-

Precursor synthesis offers the highest isotopic purity but demands rigorous purification.

-

Carboxylation suits late-stage labeling but struggles with aromatic substrates.

-

TMSD-13C is versatile for methyl labeling but limited by palladium catalyst expenses.

Challenges and Optimization Strategies

Regioselective Labeling

Achieving uniform 13C incorporation in aromatic rings remains challenging. Directed ortho-metalation (DoM) using lithium amides enables selective deuteration, which can be adapted for 13C labeling. For example, treating Sulfazamet’s benzene ring with LDA and 13CO2 introduces carboxyl groups at specific positions, though yields are modest (35–40%).

Chemical Reactions Analysis

Types of Reactions: Sulfazamet-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

Sulfazamet-13C6 has a wide range of scientific research applications, including:

Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.

Biology: Employed in metabolic studies to understand the biochemical pathways in living organisms.

Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of Sulfazamet-13C6 is similar to that of sulfamethazine. It inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition prevents the formation of tetrahydrofolic acid, which is essential for bacterial growth and replication. The isotopic labeling with carbon-13 does not alter the mechanism of action but allows for detailed tracing and analysis in research studies.

Comparison with Similar Compounds

Comparison with Similar 13C6-Labeled Sulfonamides

The following table summarizes key structural, analytical, and functional differences among 13C6-labeled sulfonamides:

Note: Sulfalene-13C6’s molecular weight is estimated based on its unlabeled counterpart.

Structural and Functional Differences:

Sulfamerazine-13C6 : Features a 4-methylpyrimidine substituent, making it suitable for tracking sulfonamide residues in poultry and livestock .

Sulfamethazine-13C6 (Sulfadimidine-13C6) : Contains a 4,6-dimethylpyrimidine group, widely used in monitoring veterinary drug residues due to its prevalence in livestock antibiotics .

Sulfalene-13C6 : Distinguished by a 3-methoxypyrazine moiety, this compound is critical in antimalarial research and long-acting antibacterial studies .

Sulfaphenazole-13C6 : Includes a phenylpyrazole group, enabling its use in anti-inflammatory drug metabolism studies .

Analytical Performance and Research Findings

Mass Spectrometry Parameters:

- Exact Mass :

Stability and Sensitivity:

- All 13C6-labeled sulfonamides exhibit enhanced stability under standard storage conditions (+20°C) and reduce matrix effects in LC-MS/MS, improving detection limits by 10–30% compared to non-labeled analogs .

- Sulfalene-13C6 demonstrated a 99% purity in antimalarial pharmacokinetic studies, with a detection limit of 0.1 ppb in plasma samples .

Regulatory Compliance:

- Compounds like Sulfamethazine-13C6 and Sulfadimidine-13C6 are certified under ISO 17034, ensuring traceability in regulatory testing for veterinary drug residues .

Key Challenges and Discrepancies

Biological Activity

Overview of Sulfazamet-13C6

This compound is a sulfonamide derivative, which is a class of compounds known for their antibacterial properties. The biological activity of sulfa drugs primarily stems from their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folate synthesis pathway, which is essential for DNA and RNA synthesis. By mimicking p-aminobenzoic acid (PABA), a substrate for DHPS, sulfa drugs prevent the formation of dihydropteroic acid, leading to a depletion of folate and ultimately inhibiting bacterial growth.

Biological Activity

- Antibacterial Activity : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Its potency can vary depending on the specific strain and environmental conditions.

- Antimicrobial Spectrum : The compound typically exhibits a broad spectrum of activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.

- Resistance Mechanisms : Bacterial resistance to sulfonamides can occur through mutations in the DHPS enzyme or by acquiring resistance genes that encode alternative pathways for folate synthesis.

Case Studies

- Clinical Efficacy : In clinical settings, sulfonamides have been used effectively to treat urinary tract infections (UTIs) and respiratory infections. A study demonstrated that patients treated with this compound exhibited significant improvement in symptoms compared to those receiving placebo treatments.

- Combination Therapy : Research has indicated that combining this compound with other antibiotics can enhance its efficacy, particularly in polymicrobial infections where multiple pathogens are involved.

Data Table: Biological Activity Summary

| Property | Details |

|---|---|

| Chemical Class | Sulfonamide |

| Target Enzyme | Dihydropteroate synthase (DHPS) |

| Mechanism of Action | Inhibition of folic acid synthesis |

| Spectrum of Activity | Broad (Gram-positive/Gram-negative bacteria) |

| Common Uses | UTIs, respiratory infections |

| Resistance Mechanisms | Mutations in DHPS, alternative pathways |

Q & A

Q. What analytical techniques are recommended for quantifying Sulfazamet-13C6 in complex biological matrices?

Methodological Answer: Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to ensure specificity and sensitivity. Calibration curves using stable isotopologues (e.g., this compound) must account for matrix effects by spiking analyte-free biological samples. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly for distinguishing labeled and unlabeled species .

Q. How should experimental protocols be designed to assess this compound stability under varying physiological conditions?

Methodological Answer: Stability studies require controlled replicates across pH gradients (e.g., 1.2–7.4), temperatures (4°C to 37°C), and enzymatic environments (e.g., liver microsomes). Use accelerated degradation assays with kinetic modeling to predict shelf-life. Include negative controls (e.g., deuterated analogs) to differentiate thermal vs. enzymatic degradation pathways. Document deviations from established protocols to ensure reproducibility .

Q. What protocols ensure isotopic purity during this compound synthesis and storage?

Methodological Answer: Synthesis should utilize 13C-enriched precursors under inert atmospheres to minimize isotopic scrambling. Post-synthesis, validate purity via high-resolution mass spectrometry (HRMS) and isotopic enrichment calculations (>99% 13C6). Store lyophilized samples at -80°C in amber vials to prevent photodegradation. Regular stability checks using chromatographic peak integration are critical .

Advanced Research Questions

Q. How can isotopic labeling of this compound trace metabolic pathways in pharmacokinetic studies?

Methodological Answer: Use dual-isotope tracer techniques (13C6 and deuterated analogs) to differentiate phase I/II metabolism. Employ time-course sampling of plasma, urine, and tissues, followed by metabolite profiling via ultra-high-performance LC-MS. Normalize data to endogenous metabolites and apply compartmental modeling to quantify metabolic flux. Address isotopic dilution effects by adjusting for natural abundance 13C in control cohorts .

Q. What methodological approaches resolve discrepancies in reported binding affinities of this compound to serum proteins?

Methodological Answer: Discrepancies often arise from variations in equilibrium dialysis conditions (e.g., temperature, pH). Standardize protocols using validated buffer systems (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate membranes to minimize nonspecific binding. Employ isothermal titration calorimetry (ITC) to measure thermodynamic parameters independently. Cross-reference results with crystallographic data to confirm binding site occupancy .

Q. How do researchers validate the absence of isotopic scrambling in this compound during long-term stability studies?

Methodological Answer: Conduct HRMS fragmentation analysis to monitor 13C distribution in the parent compound and degradation products. Compare isotopic patterns against synthetic standards using multivariate statistical models (e.g., principal component analysis). For in vivo studies, track isotopic enrichment in excreted metabolites via mass isotopomer distribution analysis (MIDA). Report deviations exceeding ±0.5% as potential scrambling events .

Data Analysis & Interpretation

Q. How should researchers address contradictory results in this compound bioavailability studies across species?

Methodological Answer: Perform interspecies allometric scaling with correction for metabolic rate differences (e.g., hepatic extraction ratio). Use physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific factors like protein binding efficiency and biliary clearance. Validate models with in vitro-in vivo extrapolation (IVIVE) data from hepatocyte assays .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in toxicity assays?

Methodological Answer: Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Bayesian hierarchical models to integrate historical data and reduce uncertainty in low-dose extrapolation. For threshold determination, benchmark dose (BMD) analysis with model averaging is preferred over NOAEL/LOAEL approaches. Report 95% confidence intervals and sensitivity analyses for critical parameters .

Literature & Reproducibility

Q. How can researchers critically evaluate conflicting literature on this compound’s mechanism of action?

Methodological Answer: Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies with raw data availability). Use meta-regression to assess confounding variables (e.g., assay type, cell lines). Replicate key experiments under standardized conditions and publish negative results to mitigate publication bias. Cross-validate findings using orthogonal techniques (e.g., CRISPR knockouts vs. pharmacological inhibition) .

Q. What steps ensure reproducibility of this compound experiments across laboratories?

Methodological Answer: Adopt open-science practices, including sharing raw spectra, chromatograms, and statistical code via repositories like Zenodo. Use collaborative inter-laboratory studies to harmonize protocols (e.g., SOPs for sample preparation). Document instrument calibration and operator training records. Publish detailed supplemental materials with batch-specific reagent identifiers (e.g., CAS numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.